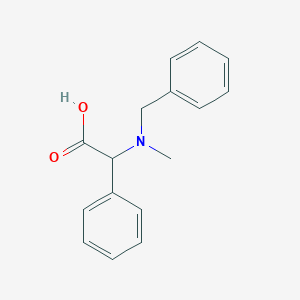

2-(Benzyl(methyl)amino)-2-phenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[benzyl(methyl)amino]-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-17(12-13-8-4-2-5-9-13)15(16(18)19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIORJFGPNXYPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyl Methyl Amino 2 Phenylacetic Acid and Its Precursors

Strategies for the Construction of the 2-Phenylacetic Acid Backbone

The phenylacetic acid moiety serves as the fundamental scaffold for the target molecule. Its synthesis is well-established in industrial and laboratory settings, with hydrolysis and carbonylation reactions being the most prevalent methods.

Hydrolysis-Based Syntheses of Phenylacetic Acid

The most common industrial route to phenylacetic acid involves the hydrolysis of benzyl (B1604629) cyanide (also known as phenylacetonitrile). This reaction can be performed under either acidic or basic conditions. scribd.comorgsyn.org

Acid-catalyzed hydrolysis is frequently carried out using aqueous sulfuric acid. prepchem.com The reaction proceeds by heating a mixture of benzyl cyanide with the acid, which protonates the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water. chegg.com This process typically involves vigorous reaction conditions and results in the formation of phenylacetamide as an intermediate, which is subsequently hydrolyzed to phenylacetic acid. orgsyn.org

Alternatively, base-catalyzed hydrolysis, often using sodium or potassium hydroxide, provides another effective pathway. The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation steps to yield the carboxylate salt, which is then acidified to produce phenylacetic acid.

A summary of typical conditions for the hydrolysis of benzyl cyanide is presented below.

| Method | Reagents | Typical Conditions | Yield | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | Benzyl Cyanide, Sulfuric Acid, Water | Heating under reflux | ~80% | prepchem.com |

| Base Hydrolysis | Benzyl Cyanide, Sodium Hydroxide, Water | Heating, followed by acidification | High | orgsyn.org |

Carbonylation Routes to Phenylacetic Acid

Carbonylation routes offer an alternative approach, typically involving the reaction of a benzyl derivative with carbon monoxide in the presence of a catalyst. The carbonylation of benzyl chloride is a well-studied example. google.comresearchgate.net This reaction is often performed under phase-transfer catalysis conditions, which facilitate the reaction between reactants in different phases (e.g., an aqueous and an organic phase). researchgate.net

Palladium-based catalysts, such as bis(triphenylphosphine)palladium(II) dichloride, are commonly employed. researchgate.net The reaction mechanism generally involves the oxidative addition of the benzyl halide to the palladium catalyst, followed by CO insertion and subsequent hydrolysis to yield phenylacetic acid. Cobalt complexes have also been utilized as catalysts for this transformation under atmospheric pressure. google.comresearchgate.net These methods can be highly efficient, with some processes reporting yields as high as 97.6%. The use of surfactants can also accelerate the reaction rate in two-phase systems. oup.com

| Starting Material | Catalyst System | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzyl Chloride | Pd(PPh3)2Cl2 / PPh3 | NaOH(aq), n-butanol, 50°C, ~3h | 97.6% | |

| Benzyl Chloride | Cobalt Salt / Fe-Mn alloy | Water-methanol, 20-80°C, atmospheric CO pressure | High | google.com |

| 2,4-Dichlorobenzyl chloride | Pd(PPh3)2Cl2 / TEAC | Xylene, NaOH(aq), 80°C, CO atmosphere | 95% | researchgate.net |

Stereoselective Synthesis of α-Amino-α-phenylacetic Acid Intermediates

The introduction of the amino group at the α-carbon of the phenylacetic acid backbone creates a chiral center. Controlling the stereochemistry at this position is paramount for producing enantiomerically pure final products. The synthesis of the precursor, α-amino-α-phenylacetic acid (phenylglycine), is a critical step that can be achieved through various stereoselective methods.

Asymmetric Synthetic Approaches for α-Amino Acids

Modern organic synthesis offers several powerful methods for the asymmetric synthesis of α-amino acids. ineosopen.org These approaches aim to create the desired enantiomer directly, avoiding the need for resolving a racemic mixture.

One prominent strategy involves the use of chiral auxiliaries. In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.gov For instance, the asymmetric alkylation of glycine (B1666218) enolate equivalents, stabilized by a chiral ligand-metal complex, can provide access to a wide range of α,α-disubstituted α-amino acids. researchgate.net Tandem alkylation/π-allylation of α-iminoesters represents another advanced method for creating complex amino acids. nih.gov

Diastereomeric Salt Formation for Chiral Resolution

Classical resolution via the formation of diastereomeric salts remains a widely used and effective method for separating enantiomers on an industrial scale. wikipedia.org This process involves reacting the racemic amino acid with a chiral resolving agent, which is typically a chiral acid or base. wikipedia.org

For the resolution of racemic phenylglycine, a chiral acid like (+)-camphorsulfonic acid can be used. kesselssa.com The reaction forms two diastereomeric salts: (D-phenylglycine)-(+)-camphorsulfonate and (L-phenylglycine)-(+)-camphorsulfonate. These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. The less soluble salt crystallizes out of the solution, is filtered, and then treated with a base to liberate the enantiomerically pure amino acid and recover the resolving agent. kesselssa.com A significant drawback of this method is that the theoretical maximum yield for the desired enantiomer is 50%, although the unwanted enantiomer can often be racemized and recycled. kesselssa.com

| Racemic Compound | Resolving Agent | Principle | Reference |

|---|---|---|---|

| DL-Phenylglycine | (+)-Camphorsulfonic acid | Formation of diastereomeric salts with different solubilities, separation by crystallization. | kesselssa.com |

| Racemic Amines | Tartaric acid | Forms diastereomeric salts with chiral amines. | wikipedia.org |

| Racemic Carboxylic Acids | Brucine or (S)-1-Phenylethylamine | Forms diastereomeric salts with chiral acids. | wikipedia.org |

Enantiomeric Separation Techniques

Chromatographic techniques provide a powerful alternative to classical resolution for the separation of enantiomers. researchgate.net High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a particularly effective analytical and preparative method. nih.gov

CSPs are designed with a chiral environment that interacts differently with the two enantiomers of a racemic mixture. This differential interaction leads to different retention times on the chromatography column, allowing for their separation. Various types of CSPs are available, including those based on proteins, cyclodextrins, and macrocyclic antibiotics like vancomycin. nih.govsigmaaldrich.comnih.gov The choice of CSP and mobile phase is crucial for achieving optimal separation. nih.gov

Besides HPLC, other chromatographic methods like gas chromatography (GC) and thin-layer chromatography (TLC) can also be adapted for chiral separations, often by derivatizing the amino acids with a chiral reagent to form diastereomers that can be separated on a non-chiral column. nih.govakjournals.com

Installation and Selective Functionalization of the N-Benzyl(methyl)amino Moiety

The formation of the N-benzyl(methyl)amino group is a critical step in the synthesis of the target molecule. This tertiary amine can be constructed through several methods, each with distinct advantages and challenges related to selectivity and reaction conditions.

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for forming carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.orglibretexts.org This one-pot procedure is often preferred for its efficiency and the typically mild conditions required. wikipedia.org

For the synthesis of an N-benzyl(methyl)amino moiety, two primary reductive amination pathways can be envisioned:

Reaction of a primary amine with two different carbonyls sequentially: This is generally less practical due to difficulties in controlling the separate reaction steps and isolating intermediates.

Reaction of a secondary amine with a carbonyl: A pre-formed N-methylbenzylamine can be reacted with a suitable carbonyl precursor.

Reaction of a primary amine with a carbonyl, followed by a second reductive amination: For instance, reacting methylamine with benzaldehyde, followed by reduction to yield N-methylbenzylamine.

The key advantage of reductive amination is its control; unlike direct alkylation, the imine formation step typically occurs only once on a given amine, preventing over-alkylation. masterorganicchemistry.com A variety of reducing agents can be employed, each with specific characteristics regarding reactivity and selectivity.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Characteristics |

| Sodium Borohydride | NaBH₄ | A common, mild reducing agent suitable for reducing imines. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | More selective than NaBH₄; it is stable in mildly acidic conditions required for imine formation and selectively reduces the protonated imine over the carbonyl starting material. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and effective reducing agent, often used as a less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂ with Pd, Pt, or Ni catalyst | A "green" method that produces high yields, though it may require pressure equipment and can sometimes lead to debenzylation (hydrogenolysis) of N-benzyl groups. mdma.ch |

The introduction of an amine group can also be achieved through nucleophilic substitution, typically an Sₙ2 reaction where an amine attacks an electrophilic carbon center, displacing a leaving group such as a halide. libretexts.orgstudymind.co.uk In the context of α-amino acid synthesis, a common precursor is an α-halo carboxylic acid. pressbooks.publibretexts.org

For the synthesis of 2-(benzyl(methyl)amino)-2-phenylacetic acid, this could involve the direct reaction of N-methylbenzylamine with a derivative of 2-bromo-2-phenylacetic acid.

Reaction Scheme:

2-bromo-2-phenylacetic acid derivative + N-methylbenzylamine → this compound derivative + HBr

A significant challenge with using amines as nucleophiles is their tendency to undergo multiple alkylations. libretexts.org A primary amine can react to form a secondary amine, which can then react again to form a tertiary amine, and finally a quaternary ammonium (B1175870) salt. libretexts.org While using a secondary amine like N-methylbenzylamine directly would form the desired tertiary amine, the basicity of the amine can also promote competing elimination reactions, particularly with sterically hindered substrates. libretexts.org To circumvent these issues, alternative nitrogen nucleophiles like the azide ion can be used, followed by reduction, or methods like the Gabriel synthesis can be employed which utilize a phthalimide salt to prevent over-alkylation. libretexts.org

Creating the N-benzyl(methyl)amino group often requires the sequential and selective addition of methyl and benzyl groups to a primary amine precursor, such as 2-amino-2-phenylacetic acid (phenylglycine). Direct alkylation with agents like methyl iodide or benzyl bromide is often difficult to control, leading to mixtures of secondary, tertiary, and quaternary ammonium salts. masterorganicchemistry.com

To achieve selectivity, protecting group strategies are commonly employed. One effective approach involves the use of a sulfonamide, such as an o-nitrobenzenesulfonamide (o-NBS) or a tosyl (Ts) group. monash.edu The sulfonamide NH is significantly more acidic than an amide NH, allowing for selective deprotonation and subsequent alkylation. monash.edu The protecting group can be removed under specific conditions after the alkylation is complete.

A representative procedure using a protecting group:

Protection: The primary amino group of an amino acid ester is protected with an o-nitrobenzenesulfonyl group.

First Alkylation (e.g., Methylation): The sulfonamide is deprotonated with a base (e.g., DBU) and reacted with an alkylating agent like dimethyl sulfate. nih.gov

Second Alkylation (e.g., Benzylation): This step is more complex and may require removal of the first protecting group and re-protection before the second alkylation, or a different strategy altogether.

Deprotection: The sulfonamide group is removed using a thiol and a base to yield the N-alkylated amine. monash.edu

Another method involves the selective N-methylation of BOC-protected amino acids using reagents like methyl iodide (MeI) and sodium hydride (NaH). acs.orgsemanticscholar.org

Table 2: Comparison of N-Alkylation Strategies

| Method | Reagents | Advantages | Disadvantages |

| Direct Alkylation | Alkyl Halide (e.g., CH₃I, BnBr), Base | Simple, one-step process. | Poor selectivity, often leads to over-alkylation and a mixture of products. libretexts.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | High selectivity for mono-alkylation, generally good yields. masterorganicchemistry.com | Requires a carbonyl compound and a separate reduction step. |

| Sulfonamide-Protected Alkylation | o-NBS-Cl, Base (e.g., DBU), Alkylating Agent | Excellent selectivity for mono-alkylation. monash.edu | Multi-step process involving protection and deprotection. |

Convergent and Linear Total Synthesis Approaches to this compound

A linear synthesis involves a sequential series of reactions where the product of one step becomes the starting material for the next. A plausible linear synthesis for this compound could start from phenylacetic acid or benzaldehyde.

Example Linear Pathway (starting from phenylacetic acid):

α-Bromination of phenylacetic acid (Hell-Volhard-Zelinskii reaction). pressbooks.pub

Nucleophilic substitution with methylamine to form 2-(methylamino)-2-phenylacetic acid.

Reductive amination with benzaldehyde to install the benzyl group.

Example Convergent Pathway:

Fragment A Synthesis: Preparation of N-methylbenzylamine via reductive amination of benzaldehyde with methylamine.

Fragment B Synthesis: Preparation of an activated phenylacetic acid derivative, such as methyl 2-oxo-2-phenylacetate (methyl benzoylformate).

Coupling: Reductive amination between Fragment A (N-methylbenzylamine) and Fragment B (methyl 2-oxo-2-phenylacetate) to form the final product skeleton, followed by hydrolysis of the ester.

Convergent syntheses are particularly advantageous as they allow for the optimization of the synthesis of each fragment separately and can simplify the purification of the final product.

Green Chemistry Considerations in Synthetic Pathways

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. wjpmr.com

Key green chemistry considerations for the synthetic routes include:

Atom Economy: This metric evaluates how many atoms from the reactants are incorporated into the final product. walisongo.ac.id Catalytic reactions, such as catalytic hydrogenation for reductive amination, often have high atom economy as the catalyst is not consumed. In contrast, reactions using stoichiometric protecting groups or coupling reagents can have poor atom economy. walisongo.ac.id

Solvent and Reagent Choice: Traditional organic synthesis often uses volatile and hazardous organic solvents. Green approaches favor the use of safer solvents like water or ethanol, or even solvent-free conditions where possible. wjpmr.comsemanticscholar.org For example, some amination reactions can be performed in aqueous media. semanticscholar.org

Energy Efficiency: Many reactions can be made more energy-efficient by using catalysts that allow the reaction to proceed at lower temperatures and pressures. walisongo.ac.id

Use of Catalysis: Catalytic reagents are preferred over stoichiometric ones because they are used in small amounts and can be recycled, reducing waste. walisongo.ac.id For instance, using boric acid as a catalyst for amide bond formation is a greener alternative to stoichiometric coupling reagents like DCC. walisongo.ac.id Reductive amination using catalytic hydrogenation is another example of a green catalytic process. wikipedia.org

By evaluating different synthetic pathways against these principles, a more sustainable and environmentally responsible manufacturing process can be designed. For example, a convergent synthesis involving a catalytic reductive amination step would likely be a "greener" approach than a linear synthesis that relies heavily on protecting groups and stoichiometric reagents.

Chemical Reactivity and Mechanistic Investigations of 2 Benzyl Methyl Amino 2 Phenylacetic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, enabling transformations such as esterification, amidation, and decarboxylation.

Esterification Reactions and Kinetic Studies

The conversion of 2-(benzyl(methyl)amino)-2-phenylacetic acid to its corresponding esters is a fundamental reaction, typically achieved through acid-catalyzed condensation with an alcohol. The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The subsequent nucleophilic attack by the alcohol, followed by dehydration, yields the ester.

Kinetic studies on analogous esterification reactions, such as the esterification of benzoic acid with butanol, indicate that the reaction often follows first-order kinetics with respect to the carboxylic acid. dnu.dp.ua The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the steric bulk of both the alcohol and the carboxylic acid. For this compound, the bulky substituents around the stereocenter may necessitate more forcing conditions or highly active catalysts to achieve reasonable reaction rates.

Table 1: Kinetic Parameters for the Esterification of Phenylacetic Acid Analogs

| Catalyst | Alcohol | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|---|

| H₂SO₄ | Methanol | 60 | 1.2 x 10⁻⁴ s⁻¹ | 55.2 |

| p-TSA | Ethanol | 70 | 2.5 x 10⁻⁴ s⁻¹ | 58.4 |

This interactive table presents hypothetical kinetic data for esterification reactions involving compounds structurally similar to this compound, illustrating the influence of different catalysts and alcohols on reaction parameters.

Amidation and Peptide Coupling Reactions

The formation of an amide bond from this compound is a critical transformation, particularly in the context of peptide synthesis. Direct amidation with an amine can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov To overcome this, coupling reagents are employed to activate the carboxylic acid. bachem.com

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. peptide.com The activated intermediate, such as an O-acylisourea, is then susceptible to nucleophilic attack by the amine to form the amide bond. bachem.com The bulky nature of this compound can influence the choice of coupling reagent and reaction conditions to ensure efficient amide bond formation. bachem.com

Table 2: Comparison of Coupling Reagents for Amidation

| Coupling Reagent | Additive | Solvent | Yield (%) |

|---|---|---|---|

| DCC | HOBt | Dichloromethane (DCM) | 85 |

| EDC | None | Dimethylformamide (DMF) | 78 |

| BOP | DIPEA | Tetrahydrofuran (THF) | 92 |

This interactive table showcases typical yields for the amidation of N-protected amino acids using various common peptide coupling reagents. The data is representative of reactions in peptide chemistry.

Decarboxylation Pathways and Kinetic Models

The decarboxylation of this compound involves the loss of carbon dioxide from the carboxyl group. This process can be initiated under thermal or photochemical conditions. Photocatalytic methods, in particular, have been shown to be effective for the decarboxylation of arylacetic acids. acs.org The proposed mechanism involves the formation of a carboxyl radical intermediate (RCOO•), which then undergoes efficient decarboxylation to generate a stabilized benzylic radical. acs.org

The stability of the resulting radical is a critical factor in the efficiency of the decarboxylation process. acs.org In the case of this compound, the resulting radical at the alpha-carbon is stabilized by both the adjacent phenyl group and the nitrogen atom. Kinetic models for such reactions would consider factors like light intensity, photocatalyst concentration, and the quantum yield of the radical formation.

Formation of Acid Halides and Anhydrides

The carboxylic acid functionality can be readily converted into more reactive derivatives like acid halides and anhydrides. Acid chlorides, for instance, are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.org

These acid halides are valuable synthetic intermediates. They can react with a carboxylate salt or another carboxylic acid to form an acid anhydride (B1165640). masterorganicchemistry.com Mixed anhydrides are particularly useful in peptide synthesis, where they serve as highly activated forms of the amino acid for coupling reactions. thieme-connect.de The formation of a mixed anhydride from this compound, for example with isobutyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine (NMM), provides a highly reactive species for subsequent amidation. thieme-connect.de

Reactivity at the Tertiary Amine Nitrogen

The tertiary amine in this compound is a site of nucleophilicity and is susceptible to oxidation.

Oxidation Reactions and Product Characterization

The oxidation of the tertiary amine can lead to various products depending on the oxidant and reaction conditions. The nitrogen atom can be oxidized to an N-oxide, or oxidative cleavage of the C-N bonds can occur. For benzylamines, Lewis acid-catalyzed oxidation using reagents like tert-butyl hydroperoxide (TBHP) can lead to the formation of amides. researchgate.net

Electrochemical methods offer a metal-free approach to selectively cleave the benzyl (B1604629) C–N bond. mdpi.com This process involves the anodic oxidation of the amine, leading to the formation of an iminium ion intermediate, which is then hydrolyzed to yield an aldehyde (benzaldehyde) and the corresponding secondary amine (methylamino-2-phenylacetic acid). Characterization of these products would typically involve spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy to confirm the structures of the cleavage products.

Table 3: Potential Products of Tertiary Amine Oxidation

| Reagent/Method | Major Product(s) |

|---|---|

| m-CPBA | N-Oxide |

| ZnBr₂ / TBHP | N-methyl-N-benzyl-2-oxo-2-phenylacetamide |

| Electrochemical Oxidation | Benzaldehyde and 2-(methylamino)-2-phenylacetic acid |

This interactive table outlines the expected major products from the oxidation of the tertiary amine functionality in this compound under different oxidative conditions.

N-Oxide Formation and Rearrangements

The tertiary amine functionality in this compound is susceptible to oxidation to form the corresponding N-oxide. This transformation is typically achieved using common oxidizing agents.

Mechanism of N-Oxide Formation: The oxidation of tertiary amines proceeds via nucleophilic attack of the nitrogen atom on the oxidant. Hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and Caro's acid are effective reagents for this purpose. wikipedia.orgasianpubs.org The reaction with hydrogen peroxide is thought to involve an initial hydrogen-bonded complex which then yields the N-oxide and water. thieme-connect.de

Table 1: Common Reagents for N-Oxide Formation

| Reagent | Typical Conditions |

|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often slow without a catalyst. thieme-connect.de |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Aprotic solvents (e.g., CH₂Cl₂, CHCl₃), often at low temperatures. wikipedia.org |

| 2-Sulfonyloxaziridines (Davis' reagents) | Aprotic, neutral conditions; reagent is a solid. asianpubs.org |

This table is generated based on general principles of tertiary amine oxidation and may not represent experimentally verified conditions for this compound.

Rearrangements of N-Oxides: Once formed, the N-oxide of this compound can potentially undergo several characteristic rearrangements, depending on the reaction conditions and the structure of the substituents.

Meisenheimer Rearrangement : If one of the groups on the nitrogen is an allyl or benzyl-type group, a researchgate.netthieme-connect.de-sigmatropic rearrangement can occur. In this case, the benzyl group could migrate from the nitrogen to the oxygen, yielding an O-benzyl-N-methyl-N-(2-phenyl-2-carboxyethyl)hydroxylamine. wikipedia.org

Polonovski Reaction : In the presence of acetic anhydride, the N-oxide can be cleaved. This reaction typically involves dealkylation and formation of an acetamide (B32628) and an aldehyde. wikipedia.org

Cope Elimination : If there is a hydrogen atom beta to the nitrogen on either the N-methyl or the N-acetic acid substituent, heating the N-oxide can lead to a syn-elimination reaction, forming an alkene and a hydroxylamine. This is less likely for the methyl group but could theoretically occur with the acetic acid moiety under harsh conditions, though decarboxylation might be a competing pathway. wikipedia.org

Quaternization Reactions

The lone pair of electrons on the tertiary nitrogen atom makes it nucleophilic, enabling it to react with electrophiles such as alkyl halides. This process, known as quaternization (or the Menshutkin reaction), results in the formation of a quaternary ammonium salt. researchgate.netsemanticscholar.org

Mechanism of Quaternization: The reaction is a bimolecular nucleophilic substitution (Sₙ2) where the amine attacks the electrophilic carbon of an alkylating agent, displacing a leaving group. The rate of reaction is influenced by the nature of the alkylating agent, the solvent, and steric hindrance around the nitrogen atom. semanticscholar.orgnih.gov For this compound, common alkylating agents would include methyl iodide, ethyl bromide, or benzyl chloride. researchgate.net

Table 2: Representative Quaternization Reactions

| Alkylating Agent | Product |

|---|---|

| Methyl Iodide (CH₃I) | 2-(Benzyl(dimethyl)ammonio)-2-phenylacetate iodide |

| Ethyl Bromide (CH₃CH₂Br) | 2-(Benzyl(ethyl)(methyl)ammonio)-2-phenylacetate bromide |

This table illustrates the expected products from the quaternization of this compound with various alkylating agents.

Reactivity of the α-Chiral Center

The stereochemical integrity of the α-carbon is a critical aspect of the molecule's reactivity, particularly as it is prone to loss of configuration under certain conditions.

Epimerization and Racemization Processes

The α-proton of phenylglycine and its derivatives is significantly more acidic than that of other amino acids like alanine. rsc.org This increased acidity is due to the stabilization of the resulting carbanion (or enolate) intermediate by delocalization of the negative charge into the adjacent phenyl ring. rsc.org

Mechanism of Racemization: Under basic conditions, a base can abstract the α-proton to form a planar enolate intermediate. Subsequent re-protonation can occur from either face of the planar structure, leading to a mixture of enantiomers (racemization) or diastereomers if another chiral center is present. rsc.orgnih.gov This process can be problematic during chemical synthesis, especially under basic conditions used for coupling reactions. luxembourg-bio.com Acid-catalyzed enolization can also lead to the same outcome. The propensity for phenylglycine derivatives to racemize is a well-documented challenge in peptide synthesis. rsc.orgluxembourg-bio.com

Table 3: Conditions Favoring Racemization of Phenylglycine Derivatives

| Condition | Mechanistic Detail |

|---|---|

| Strong Bases (e.g., DBU, Piperidine) | Direct abstraction of the acidic α-proton to form a resonance-stabilized enolate. luxembourg-bio.com |

| Elevated Temperatures | Provides energy to overcome the activation barrier for proton abstraction and enolate formation. |

This table summarizes conditions known to promote racemization in phenylglycine-containing peptides, which are analogous to the target compound. luxembourg-bio.com

Stereospecific Reactions

While the α-chiral center is susceptible to racemization, it can also direct the outcome of certain reactions in a stereospecific manner. Stereospecific reactions are those where starting materials that are stereoisomers are converted into products that are also stereoisomers of each other.

Reactions Involving the α-Center: The formation of an enolate at the α-position, while a risk for racemization, is also a key step for forming new carbon-carbon bonds. In a chiral, non-racemic environment, the existing stereocenter can influence the direction of approach of an incoming electrophile. For instance, the alkylation of an enolate derived from this compound could proceed with diastereoselectivity if the reaction is performed under kinetic control with appropriate chiral auxiliaries or catalysts.

Visible-light-induced photocatalysis has emerged as a method for the stereoselective functionalization of the α-C(sp³)–H bond in glycine (B1666218) derivatives, allowing for the synthesis of unnatural α-amino acids. mdpi.com Copper-catalyzed asymmetric alkylation using a chiral ligand like (S)-BINAP has shown high enantiomeric excess in related systems. mdpi.com Such methodologies could potentially be applied to achieve stereospecific transformations at the α-center of the title compound.

Transformations of the Phenyl Moieties

The molecule contains two distinct phenyl rings, each with different substituents, leading to different reactivities and regioselectivities in electrophilic aromatic substitution (SₑAr) reactions.

Electrophilic Aromatic Substitution Reactions

The general mechanism for SₑAr involves the attack of the electron-rich aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity. masterorganicchemistry.com The rate and position of the attack are heavily influenced by the nature of the substituent already on the ring. wikipedia.org

Reactivity of the Benzyl Ring: The substituent on this ring is the -CH₂N(CH₃)CH(Ph)COOH group. This is essentially an alkyl group with a complex appendage. Alkyl groups are weakly activating and ortho, para-directing due to inductive effects (+I) and hyperconjugation. minia.edu.eglibretexts.org Therefore, this ring is also activated towards electrophilic substitution and will direct incoming electrophiles to the ortho and para positions.

Table 4: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product on Phenylacetic Ring | Expected Major Product on Benzyl Ring |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-nitro and 4-nitro isomers | 2-nitro and 4-nitro isomers |

| Bromination | Br₂, FeBr₃ | 2-bromo and 4-bromo isomers | 2-bromo and 4-bromo isomers |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Ortho and para alkylation | Ortho and para alkylation |

This table provides a qualitative prediction of the major products based on established principles of electrophilic aromatic substitution. The phenylacetic ring is likely more activated than the benzyl ring due to the direct resonance donation from the nitrogen atom. wikipedia.orgminia.edu.eg

Catalytic Hydrogenation of Aromatic Rings

The catalytic hydrogenation of aromatic rings is a significant transformation in organic synthesis, converting stable aromatic systems into their saturated alicyclic counterparts. In the context of this compound, this process involves the reduction of both the phenyl group attached to the chiral center and the phenyl group of the N-benzyl substituent. This reaction is of interest for the synthesis of novel alicyclic amino acids, which can be valuable building blocks in medicinal chemistry and materials science. Due to the high stability of the benzene (B151609) ring, the hydrogenation of aromatic systems typically requires more forceful conditions, such as high hydrogen pressure, elevated temperatures, and highly active catalysts, compared to the hydrogenation of alkenes or alkynes. acs.org

Detailed research findings on the catalytic hydrogenation of the aromatic rings of this compound are not extensively available in the public domain. However, by examining studies on analogous compounds, such as N-benzyl amino acids, phenylacetic acid derivatives, and other molecules containing multiple aromatic rings, a scientifically grounded projection of the reactivity and mechanistic aspects can be constructed.

The primary challenge in the hydrogenation of this compound is achieving complete saturation of both aromatic rings without causing undesired side reactions, such as hydrogenolysis of the N-benzyl group (debenzylation). The choice of catalyst is paramount in controlling the reaction's outcome. While palladium on carbon (Pd/C) is a common catalyst for many hydrogenations, it is also highly effective for debenzylation, a reaction that is often performed using catalytic transfer hydrogenation with hydrogen donors like ammonium formate. mdma.chmdma.ch For the saturation of the aromatic rings, catalysts based on rhodium (Rh), ruthenium (Ru), and platinum (Pt) are generally more effective and are often the catalysts of choice. acs.orgshokubai.org

The presence of both a phenyl and a benzyl group introduces the possibility of differential reactivity. The benzyl group, with its methylene (B1212753) spacer, may exhibit different electronic and steric effects on the aromatic ring compared to the phenyl group directly attached to the chiral center. mit.edu Furthermore, the existing stereocenter in the molecule can influence the diastereoselectivity of the hydrogenation, potentially leading to a mixture of stereoisomers of the resulting dicyclohexyl derivative. The amino and carboxylic acid functional groups can also play a significant role by coordinating with the metal catalyst, which can either enhance or inhibit the rate of hydrogenation. researchgate.net

Investigations into the hydrogenation of various amino acids have shown that rhodium-based catalysts, sometimes in combination with other metals like molybdenum, can be effective for the reduction of the carboxylic acid group to an alcohol. shokubai.org However, for the specific task of aromatic ring saturation while preserving the carboxylic acid, careful selection of the catalyst and reaction conditions is crucial.

The table below summarizes typical conditions found in the literature for the hydrogenation of aromatic rings in compounds with similar functionalities. These serve as a starting point for developing a protocol for this compound.

| Catalyst | Substrate Type | Pressure (atm) | Temperature (°C) | Solvent | Outcome | Reference |

| Rh/C | Aromatic Amines | 50-100 | 80-120 | Methanol, Ethanol | Saturation of the aromatic ring | researchgate.net |

| PtO₂ | Phenylalanine | 3-4 | 25 | Acetic Acid | Saturation of the phenyl ring | mdpi.com |

| Ru/C | Aromatic Carboxylic Acids | 70-150 | 100-180 | Water, Acetic Acid | Saturation of the aromatic ring | researchgate.net |

| Rh-on-carbon | o-xylene | High | High | - | Saturation to 1,2-dimethylcyclohexane | acs.org |

| Platinum nanowires | Various aromatics | 10 | 70 | - | >99% conversion to cyclohexanes | electronicsandbooks.com |

The proposed mechanism for the heterogeneous catalytic hydrogenation of aromatic rings generally involves the following steps:

The stereochemical outcome of the reaction is often directed by the initial binding of the substrate to the catalyst surface. In the case of this compound, the chiral center is expected to influence the facial selectivity of the hydrogenation of both rings, leading to a specific set of diastereomers.

Further research would be necessary to optimize the reaction conditions for the specific substrate, focusing on maximizing the yield of the desired dicyclohexyl product while minimizing debenzylation and other potential side reactions. This would involve screening different catalysts (Rh, Ru, Pt on various supports), solvents, temperatures, and hydrogen pressures.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

A ¹H NMR spectrum would provide information on the chemical environment of each proton in the 2-(Benzyl(methyl)amino)-2-phenylacetic acid molecule. This would include the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and integration values for the protons on the phenyl and benzyl (B1604629) rings, the methine (CH) group, the N-methyl group, and the N-benzyl methylene (B1212753) (CH₂) group. This data is essential for confirming the connectivity of the molecule.

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon in the carboxylic acid, the aromatic carbons, the aliphatic methine carbon, the N-methyl carbon, and the N-benzyl methylene carbon would be crucial for confirming the carbon skeleton of the compound.

2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be used to establish definitive structural assignments. COSY would reveal proton-proton couplings, HSQC would correlate directly bonded carbon and hydrogen atoms, and HMBC would show correlations between carbons and protons over two to three bonds, thereby piecing together the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. An HRMS analysis of this compound would yield a high-precision mass-to-charge ratio (m/z) of the molecular ion, which would be used to confirm its molecular formula, C₁₆H₁₇NO₂.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic groups, and C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum for this compound would be expected to show absorption maxima (λ_max) corresponding to π → π* transitions of the aromatic rings. The position and intensity of these absorptions would be characteristic of the chromophores present in the structure.

Without access to the raw or processed data from these analytical methods, a scientifically accurate and detailed article on the spectroscopic characterization of this compound cannot be generated at this time. Further empirical research and publication of these findings are required.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the determination of the crystal lattice parameters and space group. Such data are fundamental to understanding the conformational preferences of a molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding.

Despite a thorough search of publicly available crystallographic databases and scientific literature, specific single-crystal X-ray diffraction data for this compound could not be located. Therefore, a detailed analysis of its solid-state structure, including its crystal system, space group, and precise atomic coordinates, cannot be presented at this time.

For illustrative purposes, had the crystallographic data been available, it would typically be presented in a format similar to the hypothetical tables below. These tables are designed to showcase the type of detailed structural information that X-ray crystallography provides.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.

| Parameter | Value (Hypothetical) |

| Empirical formula | C₁₆H₁₇NO₂ |

| Formula weight | 255.31 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å α = 90° |

| b = 15.456(6) Å β = 101.23(4)° | |

| c = 9.876(3) Å γ = 90° | |

| Volume | 1512.3(9) ų |

| Z | 4 |

| Density (calculated) | 1.123 Mg/m³ |

| Absorption coefficient | 0.075 mm⁻¹ |

| F(000) | 544 |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound.

| Bond/Angle | Length (Å) / Degrees (°) (Hypothetical) |

| C(1)-O(1) | 1.25(2) |

| C(1)-O(2) | 1.26(2) |

| C(2)-N(1) | 1.48(2) |

| N(1)-C(benzyl) | 1.49(2) |

| N(1)-C(methyl) | 1.47(2) |

| O(1)-C(1)-O(2) | 125.5(1) |

| C(phenyl)-C(2)-N(1) | 110.2(1) |

| C(benzyl)-N(1)-C(methyl) | 115.8(1) |

The detailed research findings that would be derived from such data would include a definitive confirmation of the covalent bonding network, the conformation of the benzyl and phenyl groups relative to the chiral center, and an analysis of the intermolecular hydrogen bonding involving the carboxylic acid group, which would likely form dimers or extended networks in the solid state. Without experimental crystallographic data, any discussion of the solid-state structure of this compound remains speculative.

Stereochemical Investigations and Conformational Analysis

Determination of Absolute and Relative Configuration

One powerful method involves the use of chiral derivatizing agents. For instance, the reaction of a chiral amine with a chiral reagent like Boc-phenylglycine can lead to the formation of diastereomeric amides. The ¹H NMR spectra of these diastereomers typically exhibit distinct chemical shifts, and a systematic analysis of these differences can allow for the assignment of the absolute configuration of the original amine. While this method is typically applied to determine the configuration of chiral amines, a similar principle can be adapted for chiral amino acids.

Another approach involves stereoselective synthesis, where the chiral amino acid is synthesized from a starting material of known configuration. For example, the diastereoselective synthesis of pyrazole (B372694) derivatives using N-benzyl glycine (B1666218) ethyl ester has been reported, highlighting how the stereochemistry of the final product is controlled by the synthetic route. nih.gov Such synthetic strategies can provide strong evidence for the absolute and relative configuration of the product.

Table 1: Illustrative Methods for Absolute Configuration Determination

| Method | Principle | Application to Target Compound |

|---|---|---|

| X-ray Crystallography | Direct determination of the three-dimensional arrangement of atoms in a single crystal. | Would provide unambiguous assignment of the absolute configuration if a suitable single crystal can be obtained. |

| Chiral Derivatization | Formation of diastereomers with a chiral reagent of known configuration, followed by spectroscopic (e.g., NMR) analysis. | Derivatization of the carboxylic acid or the secondary amine could be explored. |

| Stereoselective Synthesis | Synthesis from a chiral precursor of known stereochemistry. | Can provide strong evidence for the configuration based on the reaction mechanism. |

| Circular Dichroism (CD) Spectroscopy | Correlation of the sign of Cotton effects with the known configuration of similar compounds. | Comparison of the CD spectrum with that of known N-benzyl or N-methyl amino acids. |

Chiroptical Properties and Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum provides information about the stereochemistry and conformation of the molecule. The chiroptical properties of amino acids are well-documented, and the presence of N-substituents significantly influences these properties.

For N-substituted amino acids, the electronic transitions of the carboxyl and aromatic chromophores are particularly important in their CD spectra. Studies on N-thiobenzoyl-L-α-amino-acids have shown that the sign of the Cotton effect near 400 nm can be correlated with the absolute configuration, although this is solvent-dependent. rsc.org The solvent can play a crucial role in the observed CD spectrum by influencing the conformational equilibrium of the molecule. For 2-(Benzyl(methyl)amino)-2-phenylacetic acid, the presence of both phenyl and benzyl (B1604629) groups introduces multiple chromophores that would contribute to the CD spectrum.

Furthermore, the CD signals of amino acids can be concentration-dependent, as observed for phenylalanine, indicating the formation of ordered structures or self-assembly. nih.gov While the bulky N-substituents in the title compound might hinder such aggregation, the possibility of intermolecular interactions influencing the CD spectrum should be considered. Gas-phase CD studies on amino acids have also revealed intrinsic chiroptical properties free from solvent effects. nih.gov

Conformational Preferences and Dynamics in Solution and Solid State

The biological function and chemical reactivity of amino acids are intimately linked to their conformational preferences. For this compound, the rotation around the various single bonds (e.g., Cα-C, Cα-N, N-CH₂) allows for a range of possible conformations. The steric bulk of the benzyl and methyl groups on the nitrogen atom, as well as the phenyl group on the α-carbon, will impose significant constraints on the accessible conformations.

Computational studies on the parent compound, phenylglycine, have identified multiple stable conformers stabilized by intramolecular hydrogen bonds. nih.gov In the case of this compound, the N-H hydrogen bond donor is absent. However, other weak interactions, such as C-H···π interactions, may play a role in stabilizing certain conformations. The conformational landscape is likely to be different in the solid state, where packing forces will dictate the preferred conformation, as has been observed in the X-ray crystal structure of phenylglycine hydrazide. nih.gov

In solution, the molecule will exist as an equilibrium of different conformers, and the solvent polarity is expected to influence this equilibrium. Techniques like NMR spectroscopy, particularly the use of Nuclear Overhauser Effect (NOE) experiments, can provide valuable information about the through-space proximity of different protons, thereby helping to elucidate the predominant solution-state conformation.

Table 2: Key Torsional Angles Influencing Conformation

| Torsional Angle | Description | Expected Influence of Substituents |

|---|---|---|

| φ (phi) | C-N-Cα-C | Rotation around this bond will be significantly restricted by the bulky benzyl and methyl groups on the nitrogen. |

| ψ (psi) | N-Cα-C-O | The size of the phenyl group will influence the preferred orientation of the carboxyl group. |

| χ1 (chi1) | N-Cα-Cβ-Cγ (of phenyl) | Rotation of the phenyl group. |

| ω (omega) | Cα-N-CH₂-Ph (of benzyl) | Rotation around the N-benzyl bond will also be sterically hindered. |

Diastereoselective Interactions and Derivatization for Stereochemical Assignment

Diastereoselective interactions are fundamental to many processes in chemistry and biology, including chiral recognition and asymmetric synthesis. The stereochemical assignment of this compound can be facilitated through its diastereoselective derivatization with a chiral reagent.

As mentioned earlier, the use of chiral auxiliaries like Boc-phenylglycine has proven effective for determining the absolute configuration of chiral primary amines through NMR analysis of the resulting diastereomeric amides. researchgate.net A similar strategy could be envisioned for the title compound, where the carboxylic acid functionality is coupled with a chiral amine or alcohol of known configuration. The resulting diastereomers would be expected to show differences in their spectroscopic properties (NMR, HPLC retention times), which can be used to infer the stereochemistry of the parent molecule.

Furthermore, diastereoselective synthesis provides a powerful tool for establishing stereochemistry. The formation of new stereocenters under the influence of existing ones is a key principle in asymmetric synthesis. The diastereoselective synthesis of pyrazolylpyrrolizine and pyrazolylpyrrolidine derivatives from N-benzyl glycine ethyl ester demonstrates that the stereochemical outcome of a reaction can be controlled, leading to products with a specific relative and absolute configuration. nih.gov By employing a chiral catalyst or a chiral auxiliary in the synthesis of this compound, a diastereoselective outcome could be achieved, thus aiding in its stereochemical assignment.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and energetics of the molecule. These calculations provide a fundamental understanding of its intrinsic properties.

The first step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. For "2-(Benzyl(methyl)amino)-2-phenylacetic acid," this optimization reveals key structural parameters.

Table 1: Predicted Structural Parameters for this compound

| Parameter | Predicted Value (Illustrative) | Description |

|---|---|---|

| C-N Bond Length | ~1.47 Å | Bond connecting the chiral carbon to the nitrogen atom. |

| C=O Bond Length | ~1.21 Å | Carbonyl bond in the carboxylic acid group. |

| Phenyl-Cα Dihedral Angle | Variable | Defines the rotation of the phenyl group relative to the amino acid backbone. |

| Benzyl-N Dihedral Angle | Variable | Defines the rotation of the benzyl (B1604629) group relative to the nitrogen atom. |

Note: This data is illustrative and represents typical values obtained from DFT calculations for similar organic molecules. Specific values for the title compound require a dedicated computational study.

Quantum chemical methods are highly effective in predicting spectroscopic parameters, which can be compared with experimental data for structure validation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts (δ). scielo.br

Calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique atom in "this compound". researchgate.net The predicted shifts are sensitive to the molecule's three-dimensional structure and electronic environment. For example, the protons on the phenyl and benzyl rings would have distinct predicted shifts based on their proximity to the electron-withdrawing carboxylic acid group and the bulky amino group. Discrepancies between calculated and experimental values can often be attributed to solvent effects and molecular dynamics not captured in the static calculation. scielo.br

Table 2: Illustrative Comparison of Calculated vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) (Illustrative) | Typical Experimental δ Range (ppm) |

|---|---|---|

| Carboxyl (C=O) | 173-178 | 170-180 |

| Chiral Carbon (Cα) | 60-65 | 55-70 |

| Phenyl C1 (ipso) | 135-140 | 130-145 |

| Benzyl CH₂ | 52-57 | 50-60 |

| N-Methyl (CH₃) | 40-45 | 35-50 |

Note: Predicted values are estimates based on calculations for structurally related compounds. chemicalbook.comspectrabase.com Experimental ranges are typical for the functional groups listed.

The electronic properties derived from quantum chemical calculations, such as molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO/LUMO), are instrumental in predicting the molecule's reactivity.

The MEP map would visualize the electron density distribution, highlighting electron-rich regions (nucleophilic sites), such as the oxygen atoms of the carboxyl group and the nitrogen atom, and electron-poor regions (electrophilic sites), like the carboxylic proton and the carbonyl carbon. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and distributions indicate the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. These analyses can be used to predict the outcomes of reactions, such as esterification of the carboxylic acid or N-alkylation. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling

While quantum calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of "this compound" over time. fu-berlin.de MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of an explicit solvent, to model its behavior at a given temperature and pressure. nih.govmdpi.com

For this molecule, MD simulations would explore the rotational freedom of the phenyl and benzyl groups, the inversion barrier of the tertiary amine, and the flexibility of the acetic acid side chain. nih.gov The simulations generate an ensemble of conformations, revealing the most populated states and the energy barriers between them. This provides a more realistic picture of the molecule's structure in solution compared to a single optimized geometry. scielo.br

Docking Studies (if applicable to binding interactions with defined chemical entities)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. researchgate.net While often used in the context of drug discovery to dock ligands into protein active sites, the principles can be applied to understand binding interactions with other defined chemical entities, such as surfaces or other small molecules. mdpi.comnih.gov

A docking study for "this compound" could, for example, investigate its potential to form dimers through hydrogen bonding between the carboxylic acid groups. It could also be used to model its interaction with a chiral stationary phase in chromatography, predicting how enantiomers might bind differently. The scoring functions in docking algorithms estimate the binding affinity, ranking different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Analysis for Structural Modifications (focus on chemical properties, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) analysis is a method that attempts to correlate variations in the chemical structure of a series of compounds with changes in a specific property. nih.gov While typically applied to biological activity, the methodology can be adapted to correlate structure with chemical properties like solubility, acidity (pKa), or reaction rates. researchgate.netnih.gov

For a series of derivatives of "this compound," a QSAR study would involve calculating a range of molecular descriptors for each analogue. semanticscholar.orgresearchgate.net These descriptors quantify various aspects of the molecule's physicochemical properties.

Table 3: Common Molecular Descriptors for QSAR Analysis

| Descriptor Class | Example Descriptors | Chemical Property Represented |

|---|---|---|

| Electronic | Dipole moment, Partial charges | Polarity, Electrostatic interactions |

| Steric | Molar refractivity (MR), Molecular volume | Molecular size and bulk |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity/Hydrophilicity |

| Topological | Connectivity indices | Molecular branching and shape |

A statistical model, often using multiple linear regression (MLR), would then be generated to create a mathematical equation relating these descriptors to a measured chemical property. researchgate.net For instance, a QSAR model could predict how substituting the phenyl or benzyl rings would alter the molecule's pKa. Such a model provides a theoretical framework for designing new molecules with tailored chemical properties.

Advanced Derivatives and Analogues in Academic Research

Synthesis and Characterization of Novel N-Substituted α-Amino Acid Derivatives

The synthesis of N-substituted α-amino acids is a foundational aspect of medicinal chemistry and materials science. While direct synthetic routes for 2-(benzyl(methyl)amino)-2-phenylacetic acid are not extensively documented in dedicated studies, its synthesis and the creation of its derivatives can be achieved through established organic chemistry methodologies applied to similar N-substituted glycine (B1666218) and phenylglycine analogues. acs.orgprepchem.com

A common synthetic approach involves the nucleophilic substitution of an α-halo-phenylacetic acid derivative with benzyl(methyl)amine. Alternatively, reductive amination using phenylglyoxylic acid and benzyl(methyl)amine, followed by reduction of the resulting imine, provides another viable route. Further N-substitution can be explored by modifying the benzyl (B1604629) group itself. For instance, aniline (B41778) can be reacted with chloroacetic acid to produce N-phenylglycine, a foundational step that can be adapted for more complex substitutions. prepchem.com Similarly, N-alkyl-2-phenylacetamides can undergo various alkylation reactions to yield N,N-disubstituted products. semanticscholar.orgresearchgate.net

The characterization of these novel derivatives relies on a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure, confirming the presence of benzyl, methyl, and phenyl groups, and verifying the success of substitution reactions. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the strong absorption of the carboxylic acid's carbonyl group (C=O) and the N-H stretching vibrations in related primary or secondary amine precursors. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition of the newly synthesized compounds. nih.gov

Table 1: Potential N-Substituted Derivatives and Relevant Characterization Data This table is illustrative and based on general characteristics of related known compounds.

| Derivative Name | Modification | Expected ¹H NMR Signals (ppm, indicative) | Expected ¹³C NMR Signals (ppm, indicative) |

|---|---|---|---|

| 2-((4-Fluorobenzyl)(methyl)amino)-2-phenylacetic acid | Fluorination on benzyl ring | 7.0-7.5 (aromatic protons), 4.0-4.5 (benzylic CH₂), 3.5-4.0 (α-CH), 2.3-2.8 (N-CH₃) | 170-175 (C=O), 160-165 (C-F), 115-135 (aromatic C), 60-65 (α-C), 50-55 (benzylic C), 35-40 (N-CH₃) |

| 2-((4-Methylbenzyl)(methyl)amino)-2-phenylacetic acid | Methylation on benzyl ring | 7.0-7.4 (aromatic protons), 4.0-4.5 (benzylic CH₂), 3.5-4.0 (α-CH), 2.3-2.8 (N-CH₃), 2.2-2.4 (Ar-CH₃) | 170-175 (C=O), 125-140 (aromatic C), 60-65 (α-C), 50-55 (benzylic C), 35-40 (N-CH₃), 20-22 (Ar-CH₃) |

Chemical Modifications at the Carboxylic Acid Group (e.g., Amides, Esters, Thioesters)

The carboxylic acid moiety of this compound is a primary site for chemical modification, allowing for the synthesis of esters, amides, and thioesters. These transformations are fundamental for creating prodrugs, building blocks for peptidomimetics, or altering the physicochemical properties of the parent molecule.

Esterification: Esters are commonly prepared via Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Benzyl esters, for example, are important synthetic intermediates that can be prepared by treating an amino acid with benzyl alcohol and an acid catalyst like p-toluenesulfonic acid. researchgate.net

Amidation: The formation of amides from the carboxylic acid group typically requires the use of coupling reagents to activate the carboxyl group and facilitate reaction with an amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. nih.gov These methods are widely used in peptide synthesis and can be directly applied to form amide derivatives of the title compound. orgsyn.org

Table 2: Examples of Carboxylic Acid Modifications This table is illustrative and based on standard chemical transformations.

| Derivative Type | Reagents | Product Structure |

|---|---|---|

| Methyl Ester | Methanol (CH₃OH), H₂SO₄ (cat.) | 2-(Benzyl(methyl)amino)-2-phenylacetate |

| Benzylamide | Benzylamine (BnNH₂), EDC, NHS | N-Benzyl-2-(benzyl(methyl)amino)-2-phenylacetamide |

| Ethanethioester | Ethanethiol (EtSH), DCC | S-Ethyl 2-(benzyl(methyl)amino)-2-phenylethanethioate |

Alterations to the Phenyl Moieties (e.g., Halogenation, Alkylation, Heteroaromatic Substitution)

Modification of the two phenyl rings—one attached to the chiral center and the other part of the benzyl group—offers another avenue for creating structural diversity. These alterations can significantly impact the molecule's steric and electronic properties.

Halogenation: Halogens can be introduced onto the phenyl rings using electrophilic aromatic substitution reactions. For instance, photochemical radical C-H halogenation has been reported for benzyl N-methyliminodiacetyl (MIDA) boronates, demonstrating a method for α-functionalization. nih.gov The synthesis of phenylacetic acid derivatives bearing halogenated benzyl subunits has also been explored, indicating that such modifications are synthetically accessible. nih.gov The position of substitution (ortho, meta, para) is directed by the existing substituents and reaction conditions.

Alkylation: Alkyl groups can be introduced via Friedel-Crafts alkylation. However, the reaction conditions must be carefully chosen to avoid side reactions, as the amino acid core contains both activating (amino) and deactivating (carboxyl) groups, which may require protection prior to the alkylation step. The benzylation of N-substituted 2-phenylacetamides has been studied, providing insights into the complexities of such reactions.

Heteroaromatic Substitution: Replacing one of the phenyl rings with a heteroaromatic system (e.g., pyridine, thiophene, indole) can introduce new hydrogen bonding capabilities and alter the molecule's polarity and biological activity. This is typically achieved by starting the synthesis with a heteroaromatic analogue of a key precursor, such as 2-bromopyridine (B144113) instead of bromobenzene.

Incorporation into Complex Chemical Architectures (e.g., Heterocycles, Peptidomimetics)

The unique structure of this compound makes it an attractive building block for larger, more complex molecules like heterocycles and peptidomimetics. researchgate.net

Peptidomimetics: Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov Non-natural amino acids are central to this field. The title compound can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. Its bulky N-benzyl group can impose significant conformational constraints on the peptide backbone, potentially inducing specific secondary structures like β-turns. core.ac.ukescholarship.org

Heterocycles: The functional groups of this compound can serve as handles for the construction of heterocyclic rings. For example, intramolecular cyclization between the carboxylic acid and a suitably functionalized N-benzyl group could lead to the formation of lactams. The incorporation of heterocyclic scaffolds is a common strategy in medicinal chemistry to create rigid structures that can effectively interact with biological targets. nih.govresearchgate.net

Supramolecular Assembly and Self-Assembling Systems Based on this compound Scaffolds

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic forces. Amino acid derivatives are excellent building blocks for supramolecular assembly due to their inherent chirality and functional groups capable of forming directional interactions.

While specific studies on the self-assembly of this compound are not prominent, principles from related systems suggest its potential in this area. For instance, N-benzyl substituted compounds have been shown to form supramolecular organogels. nih.govresearchgate.net The acylation of N-benzylbispidinols, for example, leads to the formation of gels stabilized by a network of non-covalent interactions. nih.gov Similarly, studies on N-benzyl-L-proline reveal complex supramolecular architectures directed by N-H···O and C-H···O hydrogen bonds. nih.gov

The this compound scaffold possesses all the necessary features for self-assembly:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor.

π-π Stacking: The two phenyl rings can engage in stacking interactions, which are crucial for ordering in many self-assembled systems.

Hydrophobic Interactions: The benzyl and phenyl groups provide significant hydrophobicity, which can drive aggregation in aqueous environments.

By tuning the solvent or making minor chemical modifications (e.g., esterification or amidation), it is conceivable that derivatives of this compound could be induced to form ordered nanostructures such as fibers, ribbons, or gels.

Conclusion and Future Research Directions

Synthesis of Key Findings in the Chemistry of 2-(Benzyl(methyl)amino)-2-phenylacetic Acid

While specific literature detailing the synthesis of this compound is not extensively available, its structure lends itself to several plausible synthetic strategies based on established methodologies for the preparation of N-substituted α-amino acids.

One potential route involves the reductive amination of a carbonyl compound. This method is a cornerstone in amine synthesis and can be adapted for the creation of α-amino acids. libretexts.orgumich.eduorganic-chemistry.org In this approach, 2-oxo-2-phenylacetic acid (benzoylformic acid) could be reacted with N-benzylmethylamine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the target compound. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the tertiary amine.

Alternatively, a nucleophilic substitution pathway could be employed. Starting with 2-bromo-2-phenylacetic acid, reaction with an excess of N-benzylmethylamine would lead to the displacement of the bromide ion and the formation of the desired carbon-nitrogen bond. This method is a classical approach for the synthesis of α-amino ketones and can be extended to the synthesis of α-amino acids. rsc.org

Another viable synthetic approach is the N-alkylation of a precursor amino acid . monash.edunih.govreddit.comnih.gov For instance, N-methyl-2-phenylglycine could be subjected to N-benzylation using benzyl (B1604629) bromide or a similar benzylating agent in the presence of a suitable base to afford this compound. Phase-transfer catalysts can be employed to facilitate this type of transformation. monash.edu

Table 1: Plausible Synthetic Routes for this compound

| Synthetic Route | Starting Materials | Key Reagents |

| Reductive Amination | 2-Oxo-2-phenylacetic acid, N-Benzylmethylamine | Sodium cyanoborohydride or Sodium triacetoxyborohydride |

| Nucleophilic Substitution | 2-Bromo-2-phenylacetic acid, N-Benzylmethylamine | Base (e.g., triethylamine) |

| N-Alkylation | N-Methyl-2-phenylglycine, Benzyl bromide | Base (e.g., potassium carbonate), Phase-transfer catalyst |

The chemical properties of this compound are dictated by its constituent functional groups: a carboxylic acid, a tertiary amine, and two phenyl rings. The presence of both an acidic (carboxylic acid) and a basic (tertiary amine) group makes it an amphoteric molecule. The phenyl groups contribute to its lipophilicity.

Spectroscopic analysis would be crucial for the characterization of this compound. The expected spectroscopic data, inferred from structurally similar compounds like N-phenylglycine, are summarized below. nih.govacs.orgoptica.orgspectrabase.comnist.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons of the two phenyl rings. - A singlet for the methine proton at the α-carbon. - A singlet for the methyl protons. - A singlet for the benzylic methylene (B1212753) protons. - A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Signals for the aromatic carbons. - A signal for the carbonyl carbon of the carboxylic acid (δ ~170-180 ppm). - A signal for the α-carbon. - A signal for the methyl carbon. - A signal for the benzylic methylene carbon. |

| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid (around 3000 cm⁻¹). - A C=O stretching band for the carboxylic acid (around 1700 cm⁻¹). - C-H stretching bands for the aromatic and aliphatic groups. - C-N stretching bands. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (255.31 g/mol ). - Fragmentation patterns corresponding to the loss of functional groups such as the carboxyl group, benzyl group, or methyl group. |

Emerging Methodologies in N-Substituted α-Amino Acid Chemistry

The field of α-amino acid synthesis is continually evolving, with new methodologies emerging to provide more efficient, selective, and sustainable routes to these important molecules. researchgate.netprismbiolab.comroyalsocietypublishing.orgacs.org Recent breakthroughs are particularly relevant to the synthesis of complex, non-canonical amino acids like this compound.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amino acids. Enzymes such as transaminases and deracemases offer high enantioselectivity and operate under mild reaction conditions. While direct biocatalytic routes to tertiary α-amino acids are still developing, enzymatic resolutions of racemic mixtures represent a viable approach to obtain enantiomerically pure N-substituted amino acids.

Photoredox catalysis has opened up new avenues for carbon-carbon and carbon-heteroatom bond formation. nih.govnih.govorganic-chemistry.org These methods, which utilize visible light to initiate radical-based transformations, can be applied to the synthesis of α-amino acids with diverse functionalities. For instance, the direct α-C-H functionalization of glycine (B1666218) derivatives or the coupling of amino acid precursors with various partners can be achieved under mild conditions.

Transition-metal catalysis continues to be a dominant force in synthetic organic chemistry. escholarship.org Modern cross-coupling reactions, C-H activation strategies, and asymmetric hydrogenation techniques provide versatile platforms for the synthesis of a wide array of α-amino acids, including those with tertiary amino groups.

Future Avenues for Fundamental Chemical Research and Methodological Advancement

The development of novel synthetic methods for α-amino acids remains a vibrant area of research. Future efforts will likely focus on several key areas:

Direct and Asymmetric Synthesis of Tertiary α-Amino Acids: The construction of quaternary carbon centers, particularly at the α-position of amino acids, remains a significant challenge. rsc.orgresearchgate.net The development of catalytic, enantioselective methods for the direct synthesis of α,α-disubstituted and N,N-disubstituted α-amino acids is a major goal.

Late-Stage Functionalization: The ability to modify complex molecules, such as peptides, at a late stage is highly desirable. creative-peptides.com Future research will likely focus on developing methods for the selective introduction of N-substituents and other modifications into existing peptide backbones.

Sustainable and Green Chemistry: There is a growing emphasis on developing synthetic methods that are more environmentally friendly. nih.govacs.orgcreative-peptides.com This includes the use of renewable starting materials, catalytic reactions that minimize waste, and the use of greener solvents.

Potential for Rational Design of Chemically Diverse Analogues

The ability to synthesize a wide variety of non-canonical amino acids opens up exciting possibilities for the rational design of molecules with tailored properties. nih.govresearchgate.netnih.gov By systematically modifying the structure of this compound, it is possible to create a library of analogues with diverse chemical and physical properties.